(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine
Description
(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine is a chiral spirocyclic compound characterized by a unique bicyclic structure comprising a six-membered ring fused to a five-membered ring. The spiro junction connects the oxygen-containing oxolane (2-oxa) and the nitrogen-containing azepane (8-aza) rings. Its dihydrochloride salt form (CAS: 2170266-07-4) has a molecular weight of 229.15 g/mol, a purity of 98%, and is stored under argon at 2–8°C for stability .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)1-3-10-4-2-8/h7,10H,1-6,9H2/t7-/m1/s1 |
InChI Key |
NBUZIMZZJMNONZ-SSDOTTSWSA-N |
Isomeric SMILES |
C1CNCCC12COC[C@H]2N |
Canonical SMILES |
C1CNCCC12COCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Oxa-8-azaspiro[4.5]decan-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Heteroatom Position and Ring Size Variations
1-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 3970-79-4) :
- 8-Oxa-2-azaspiro[4.5]decane oxalate (CAS: 1651840-84-4): Similarity: 0.68 . Key Difference: Swaps the positions of oxygen and nitrogen.
Heteroatom Substitution: Sulfur vs. Oxygen
- 1-Thia-4-azaspiro[4.5]decan-3-imine derivatives (e.g., Compound 14, CAS: Not listed): Structure: Contains sulfur (1-thia) instead of oxygen. Example: C30H35FN4O9S3 (MW: 710.81 g/mol) . Functional Impact: Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may enhance lipophilicity and alter metabolic stability. These compounds exhibit anticancer activity, suggesting sulfur’s role in modulating bioactivity .
Methyl-Substituted Derivatives
- (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS: 2055761-19-6): Molecular Weight: 243.17 g/mol . This derivative retains high purity (95%) and is used in pharmacokinetic studies .
Functional Group Variations: Amines, Ketones, and Esters
8-Azaspiro[4.5]decane-7,9-dione (CAS: 1075-89-4) :
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate :
Analytical Characterization
- Techniques : NMR, IR, and MS are standard for confirming spirocyclic structures .
- Purity and Stability : High-purity standards (≥95%) and argon storage ensure reproducibility in biological assays .
Data Tables
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Purity | Storage Conditions |
|---|---|---|---|---|---|
| (S)-2-Oxa-8-azaspiro[4.5]decan-4-amine | 2170266-07-4 | C9H17Cl2N2O | 229.15 | 98% | 2–8°C, Argon |
| 1-Thia-4-azaspiro[4.5]decan-3-imine (14) | Not listed | C30H35FN4O9S3 | 710.81 | 68% | Room temperature |
| 8-Azaspiro[4.5]decane-7,9-dione | 1075-89-4 | C9H13NO2 | 167.21 | ≥95% | Ambient |
Q & A
What are the established synthetic methodologies for (S)-2-Oxa-8-azaspiro[4.5]decan-4-amine?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, related spirooxazolidines are synthesized via cyclocondensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under reflux in ethanol, followed by purification via column chromatography . Key steps include:
- Ring formation: Intramolecular cyclization to establish the spirocyclic core.
- Chiral resolution: Use of chiral auxiliaries or enantioselective catalysis to achieve the (S)-configuration.
- Functionalization: Introduction of amine groups via nucleophilic substitution or reductive amination .
How can stereochemical integrity be ensured during the synthesis of this compound?
Level: Advanced
Methodological Answer:
Maintaining stereochemical control requires:
- Chiral chromatography: Use of HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
- Asymmetric catalysis: Employing chiral ligands (e.g., BINAP or salen complexes) during key cyclization steps .
- X-ray crystallography: Post-synthesis structural validation to confirm absolute configuration .
Discrepancies in optical rotation data should be resolved by cross-validating with circular dichroism (CD) spectroscopy .
What analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
Essential techniques include:
- NMR spectroscopy: H and C NMR to confirm proton environments and carbon connectivity. NOESY experiments can resolve spatial proximity in the spirocyclic structure .
- Mass spectrometry: High-resolution MS (HRMS) for molecular formula confirmation.
- X-ray diffraction: Single-crystal analysis using SHELX or WinGX suites to determine bond lengths, angles, and ring puckering parameters .
- Thermogravimetric analysis (TGA): Assess thermal stability, particularly for hydrates or solvates .
How can contradictions between computational models and experimental data in conformational analysis be resolved?
Level: Advanced
Methodological Answer:
Discrepancies often arise from incomplete force field parameterization or solvent effects. Strategies include:
- Enhanced sampling methods: Use metadynamics or molecular dynamics (MD) simulations to explore ring puckering conformations .
- DFT refinements: Compare calculated (B3LYP/6-31G*) and experimental (X-ray) puckering amplitudes. Cremer-Pople coordinates are particularly useful for quantifying nonplanar ring distortions .
- Solvent modeling: Incorporate explicit solvent molecules in simulations to account for hydrogen bonding effects .
What pharmacological screening approaches are used for this compound derivatives?
Level: Advanced
Methodological Answer:
- Target-based assays: Screen against G-protein-coupled receptors (GPCRs) or ion channels due to the compound's structural similarity to bioactive spirocycles .
- ADME profiling: Evaluate metabolic stability using liver microsomes and permeability via Caco-2 cell assays.
- Structure-activity relationship (SAR): Modify the amine or oxa-ring substituents and assess potency changes. For example, sulfonyl groups enhance solubility and target binding .
How can researchers optimize reaction yields for large-scale synthesis without compromising enantiopurity?
Level: Advanced
Methodological Answer:
- Flow chemistry: Continuous flow reactors minimize side reactions and improve heat/mass transfer .
- Design of experiments (DoE): Use factorial designs to optimize temperature, solvent polarity, and catalyst loading.
- In-line monitoring: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time yield tracking .
What are the key challenges in crystallizing this compound, and how are they addressed?
Level: Basic
Methodological Answer:
Challenges include low melting points and polymorphism. Solutions:
- Solvent screening: Use high-throughput crystallization trials with solvents like acetonitrile or THF.
- Seeding: Introduce microcrystals to control nucleation.
- Cryocrystallography: For unstable crystals, collect data at 100 K using a nitrogen stream .
How do heteroatom substitutions (e.g., sulfur vs. oxygen) in the spirocyclic core influence physicochemical properties?
Level: Advanced
Methodological Answer:
- Oxygen analogs: Higher polarity and hydrogen-bonding capacity, improving aqueous solubility.
- Sulfur analogs: Increased lipophilicity and metabolic stability due to reduced oxidative susceptibility.
- Data-driven example: Replace the oxa-ring with thia-groups and compare LogP (octanol-water partition coefficients) via shake-flask assays .
Table 1: Comparison of Spirocyclic Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
